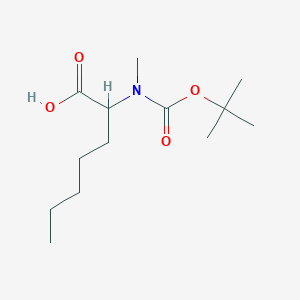N-Boc-N-methyl-(S)-2-aminoheptanoic acid
CAS No.:
Cat. No.: VC16512690
Molecular Formula: C13H25NO4
Molecular Weight: 259.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H25NO4 |
|---|---|
| Molecular Weight | 259.34 g/mol |
| IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid |
| Standard InChI | InChI=1S/C13H25NO4/c1-6-7-8-9-10(11(15)16)14(5)12(17)18-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,16) |
| Standard InChI Key | BUWSQPBKRHWTEX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Introduction
Overview
N-Boc-N-methyl-(S)-2-aminoheptanoic acid (CAS: 2389078-55-9) is a chiral, Boc-protected amino acid derivative with a seven-carbon backbone. It serves as a critical building block in peptide synthesis, particularly for introducing lipophilic and conformationally restricted motifs. This compound is characterized by its tert-butoxycarbonyl (Boc) and N-methyl groups, which enhance stability and modulate physicochemical properties during solid-phase peptide synthesis (SPPS) .
Chemical Structure and Properties
Molecular Characteristics
-
IUPAC Name: (S)-2-((tert-Butoxycarbonyl)(methyl)amino)heptanoic acid .
-
Stereochemistry: The (S)-configuration at the α-carbon ensures chirality, critical for peptide bioactivity .
Key Structural Features:
-
Boc Group: Protects the amine during synthesis, enabling selective deprotection under acidic conditions .
-
N-Methylation: Reduces hydrogen bonding capacity, enhancing metabolic stability and membrane permeability .
-
Heptanoic Backbone: Introduces hydrophobicity, useful for lipidated peptide design .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 251.0±23.0 °C (predicted) | |
| Density | 1.017±0.06 g/cm³ (predicted) | |
| pKa | 2.55±0.24 (predicted) | |
| Solubility | Soluble in DCM, DMF, THF |
Synthesis Methods
Reductive Alkylation
A one-pot tandem reductive amination couples aldehydes with primary amines using (Boc)₂O and sodium triacetoxyborohydride (STAB). This method achieves high yields (70–85%) of N-Boc secondary amines, including N-Boc-N-methyl derivatives .
Example Protocol:
-
React heptanal with methylamine in CH₂Cl₂.
-
Add (Boc)₂O and STAB at 25°C for 4 hours.
Iron-Catalyzed 1,3-Nitrogen Migration
A two-step process converts carboxylic acids to N-Boc amino acids:
-
Couple heptanoic acid with BocNHOH to form an azanyl ester.
-
Perform Fe-catalyzed nitrene insertion to yield the Boc-protected product .
Alkylation of Amino Acids
Ethylenediamine reacts with α-haloheptanoic acid derivatives in a nucleophilic substitution (SN2), followed by Boc protection. This method is suitable for gram-scale production .
Applications in Peptide Science
Lipidated Peptide Design
N-Boc-N-methyl-(S)-2-aminoheptanoic acid is incorporated into peptides to:
-
Enhance Lipophilicity: Improves interaction with lipid bilayers for membrane protein studies .
-
Increase Proteolytic Stability: N-Methylation reduces enzymatic degradation .
-
Modulate Conformation: The heptanoic chain introduces helical propensity in peptides .
Case Study:
Lipidated analogs of glucagon-like peptide-1 (GLP-1) showed prolonged half-life in vivo due to albumin binding .
Drug Delivery Systems
The compound is used to synthesize lipidated poly(amino acids) for:
-
Nanoparticle Formulations: Encapsulate hydrophobic drugs like paclitaxel .
-
Targeted Delivery: Conjugation with ligands (e.g., folate) enhances tumor specificity .
Comparative Analysis with Analogues
| Feature | N-Boc-N-methyl-(S)-2-aminoheptanoic acid | N-Boc-2-aminoheptanoic acid |
|---|---|---|
| N-Methylation | Yes | No |
| Metabolic Stability | High | Moderate |
| Synthetic Yield | 60–85% | 50–70% |
| Applications | Lipophilic peptides, drug delivery | Standard peptide synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume